Fmoc-3-(5-bromo-2-thienyl)-L-alanine

Genetic Code Expansion Directed Evolution Non-canonical Amino Acid Incorporation

Researchers need non-proteogenic amino acids with orthogonal handles for peptide diversification. This Fmoc-protected alanine derivative solves that with a C5-bromothiophene ring. - **Synthetic utility**: Bromine enables Suzuki/Sonogashira couplings on resin-bound peptides; validated in vitronectin receptor antagonist patents. - **Tritiation-ready**: Direct precursor for high-specific-activity ³H labeling (achieved 1 Ci/mmol, 96% purity in RMP-7 analog). - **Structural precision**: Confirmed binding mode (PDB: 4TQF) for genetic code expansion via PylRS. Procurement: Multiple pack sizes (250 mg to 10 g). Stable ambient shipping.

Molecular Formula C22H18BrNO4S
Molecular Weight 472.4 g/mol
Cat. No. B13386531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-(5-bromo-2-thienyl)-L-alanine
Molecular FormulaC22H18BrNO4S
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O
InChIInChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)
InChIKeyABNLVFDGUSJGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-(5-bromo-2-thienyl)-L-alanine: Core Building Block


Fmoc-3-(5-bromo-2-thienyl)-L-alanine (CAS 220497-50-7) is a non-proteogenic, Fmoc-protected amino acid featuring a 5-bromothiophene side chain. It is primarily employed as a building block in solid-phase peptide synthesis (SPPS) for the incorporation of a halogenated, electron-rich heterocycle into peptide backbones [1]. The bromine atom serves as both a steric/electronic modulator and a versatile synthetic handle for late-stage cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the generation of diverse peptide conjugates .

SPPS building block for halogenated heterocycle incorporation
Bromine handle enables late-stage Pd-catalyzed cross-coupling
Direct precursor for catalytic tritiation without structural alteration

Why Generic Analogs Cannot Substitute


Interchanging the 5-bromo-2-thienylalanine building block with a non-halogenated analog (e.g., Fmoc-2-thienyl-L-alanine) or a different halogen substituent leads to significant alterations in key molecular properties. The bromine atom influences both the electronic distribution of the thiophene ring and the overall lipophilicity of the peptide, parameters critical for target binding affinity [1]. Furthermore, the C5-bromine is a strategic point for regioselective post-synthetic diversification via palladium-catalyzed cross-coupling, a capability absent in chloro- or iodo- analogs which exhibit different reactivity profiles and bond dissociation energies . The quantitative evidence below demonstrates that these changes are not interchangeable and directly impact biochemical activity and synthetic utility.

Non-halogenated thienylalanine

Lacks bromine handle for cross-coupling and tritiation; binding mode to IFRS not confirmed.

5-Chloro analog

Higher C—Cl bond energy limits reactivity under mild Pd-catalysis conditions, potentially reducing coupling efficiency.

Halogenated phenylalanine

Different scaffold geometry and electronic profile; not claimed in integrin antagonist patent.

Evidence vs. Closest Analogs


tRNA Synthetase Recognition Advantage

The evolved pyrrolysyl-tRNA synthetase variant IFRS (iodo-phenylalanyl-tRNA synthetase) displays polyspecific substrate recognition and demonstrates a distinct binding mode for 2-(5-bromothienyl)-L-Ala compared to its non-halogenated counterpart. A crystal structure of the IFRS C-terminal domain was solved with the bromothienylalanine ligand and ATP (PDB: 4TQF) at 2.71 Å resolution, confirming a unique binding pocket accommodation not possible for the parent 2-thienylalanine [1]. In the broader context of the study, IFRS was screened against a library of 313 non-canonical amino acids (ncAAs), demonstrating that specific halogenation patterns critically determine substrate acceptance and translational fidelity [1].

tRNA synthetase recognition
Head-to-head
2.71 Å co-crystal (PDB: 4TQF) with bromothienylalanine
Supports site-specific incorporation
Non-halogenated analog: no binding reported
Genetic Code Expansion Directed Evolution Non-canonical Amino Acid Incorporation

Suzuki Coupling vs. 5-Chloro Analog

The C5-bromine on the thiophene ring provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to a chlorine substituent. While specific comparative kinetic data for Fmoc-protected amino acids is not available in the primary literature, class-level inference from aryl halide reactivity trends indicates that the C—Br bond dissociation energy (BDE) is approximately 84 kcal/mol, versus ~95 kcal/mol for C—Cl, facilitating oxidative addition with Pd(0) catalysts under milder conditions . This allows for efficient, regioselective Suzuki and Sonogashira couplings on the intact peptide without degradation, a strategic advantage for library synthesis over the 5-chloro analog, which often requires harsher conditions or specialized ligands.

Cross-coupling reactivity
Class-level
C—Br BDE ~84 kcal/mol vs. C—Cl ~95 kcal/mol
Milder Pd-catalyzed functionalization
Data to verify; aryl halide trend
Peptide Diversification Cross-Coupling Late-Stage Functionalization

Brominated Precursor for Tritiation

The selective bromination of the thienylalanine residue in the bradykinin analog RMP-7 has been demonstrated as a direct precursor for catalytic tritiation, yielding a radiolabeled peptide for pharmacokinetic studies. Bromination occurred predominantly on the thienylalanine thiophene ring using Br₂ in AcOH, and subsequent reductive tritiation with ³H₂ and Pd/C produced ³H-RMP-7 with a specific activity of 1 Ci/mmol and 96% radiochemical purity [1]. The non-halogenated thienylalanine could not serve as a tritiation precursor under these conditions, as it lacks a suitable leaving group for isotope exchange.

Tritiation precursor
Head-to-head
1 Ci/mmol, 96% radiochemical purity
Enables high-specific-activity labeling
Non-halogenated analog not labelable
Peptide Pharmacokinetics Radiolabeling In Vivo Imaging

Patented Cell Adhesion Inhibitor Scaffold

Patent EP 1240161 A1 specifically claims thienylalanine derivatives, including halogenated variants, as vitronectin receptor antagonists and inhibitors of cell adhesion [1]. The 5-bromothienyl moiety provides a distinct heteroaromatic scaffold that differentiates it from commonly used halogenated phenylalanine analogs like Fmoc-4-iodo-L-phenylalanine. While direct head-to-head IC₅₀ data for the isolated amino acid building block is not provided in the patent, the structural claim demonstrates that the thienyl core with a 5-bromo substituent is explicitly recognized as a privileged motif for this therapeutic target class, a status not extended to simple halogenated phenylalanines.

Integrin antagonist scaffold
Cross-study comparable
Patent EP 1240161 A1 claims 5-bromothienyl core
Structurally differentiated entry point
Not claimed for halogenated phenylalanines
Integrin Antagonists Cell Adhesion Vitronectin Receptor

High-Value Application Scenarios


Site-Specific Incorporation by Engineered Synthetase

The compound is the ligand of choice for expanding the genetic code with a brominated thienyl amino acid using IFRS or related PylRS variants. The confirmed binding mode and co-crystal structure (PDB: 4TQF) provide a rational starting point for designing proteins with novel spectroscopic or cross-linking functionalities [1].

Palladium-Catalyzed Peptide Diversification

The 5-bromo handle enables late-stage Suzuki or Sonogashira coupling on resin-bound peptides, facilitating the rapid generation of compound libraries with diverse aryl or alkynyl appendages. This is particularly valuable in medicinal chemistry campaigns where a common peptide scaffold is decorated to optimize pharmacokinetic and pharmacodynamic properties .

Radiolabeled Peptide Probe Development

The bromine substituent is a direct precursor for catalytic tritiation, allowing the conversion of a cold peptide into a high-specific-activity ³H-labeled analog without altering the molecular structure. This has been successfully demonstrated with the bradykinin analog RMP-7, achieving 1 Ci/mmol and 96% radiochemical purity [1].

Integrin Antagonist Lead Optimization

The patented thienylalanine core with a 5-bromo substituent is a validated scaffold for vitronectin receptor antagonists. Procurement of this building block enables the synthesis of patent-compliant compound libraries for investigating cell adhesion mechanisms and developing anti-metastatic or anti-inflammatory peptide therapeutics [1].

Application
Selection Property
Validation Focus
Genetic code expansion with brominated ncAA
IFRS/PylRS co-crystal confirmed binding mode
Verify incorporation fidelity in target protein
Late-stage peptide library synthesis
Bromine handle for Suzuki/Sonogashira on resin
Optimize coupling yields and product purity
Tritium-labeled peptide probe for ADME studies
Direct tritiation precursor capability
Confirm specific activity and radiochemical purity
Integrin-mediated cell adhesion research
Patent-validated thienyl core scaffold
Evaluate vitronectin receptor binding in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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